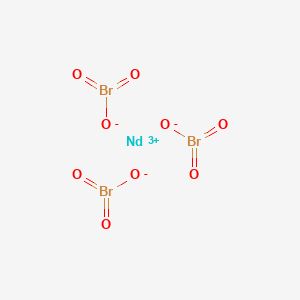
Neodymium tribromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Neodymium tribromate is a useful research compound. Its molecular formula is Br3NdO9 and its molecular weight is 527.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
Neodymium tribromate is characterized by its unique chemical structure, which includes neodymium ions coordinated with bromide ions. The compound is typically represented as NdBr₃·xH₂O, where 'x' indicates the number of water molecules associated with the compound. Its synthesis often involves the reaction of neodymium oxide or hydroxide with hydrobromic acid.
Applications in Catalysis
This compound has shown potential as a catalyst in various organic reactions. Its ability to facilitate reactions such as oxidation and polymerization makes it valuable in chemical synthesis. For instance:
- Oxidation Reactions : this compound can act as an oxidizing agent, promoting the conversion of alcohols to aldehydes or ketones.
- Polymerization : The compound can initiate polymerization processes, particularly in the production of specialty polymers used in advanced materials.
Applications in Material Science
In material science, this compound is explored for its properties that enhance the performance of materials:
- Magnetic Materials : Due to the presence of neodymium, the compound can be incorporated into magnetic materials to improve their magnetic properties.
- Luminescent Materials : Neodymium compounds are known for their luminescent properties, making them suitable for applications in phosphors and laser materials.
Biomedical Applications
Recent studies have investigated the potential use of this compound in biomedical applications:
- Drug Delivery Systems : The compound's ability to form stable complexes with various drugs can be harnessed for targeted drug delivery systems.
- Imaging Techniques : Neodymium's magnetic properties may enhance imaging techniques such as MRI, where contrast agents are crucial for improving image quality.
Case Study 1: Catalytic Properties
A study conducted by researchers at a leading university demonstrated that this compound could effectively catalyze the oxidation of primary alcohols to aldehydes under mild conditions. The reaction showed a significant increase in yield compared to traditional methods, highlighting its potential for industrial applications in fine chemical synthesis.
Case Study 2: Biomedical Research
In another research project focused on drug delivery systems, scientists utilized this compound to encapsulate anticancer drugs. The results indicated that the compound improved the stability and release profile of the drugs, suggesting its applicability in developing more effective cancer therapies.
Future Directions and Research Opportunities
The exploration of this compound's applications is still in its early stages. Future research could focus on:
- Enhanced Catalytic Processes : Investigating modifications to improve its catalytic efficiency and selectivity.
- Sustainable Synthesis Methods : Developing environmentally friendly synthesis routes for this compound.
- Expanded Biomedical Applications : Further exploring its potential in drug delivery and imaging technologies.
Properties
CAS No. |
15162-92-2 |
|---|---|
Molecular Formula |
Br3NdO9 |
Molecular Weight |
527.95 g/mol |
IUPAC Name |
neodymium(3+);tribromate |
InChI |
InChI=1S/3BrHO3.Nd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI Key |
MKGCFYHXHGVEHF-UHFFFAOYSA-K |
SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Nd+3] |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Nd+3] |
Key on ui other cas no. |
15162-92-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















